molecular formula C28H34N2O6 B12062846 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine

2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine

Katalognummer: B12062846
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: DLANTWPQGGDHMU-CHQRTDLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine is a complex organic compound known for its unique chemical structure and properties This compound features two methoxy groups and two oxirane (epoxy) groups attached to a cyclohexane-1,4-diamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde with cyclohexane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The oxirane groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bisphenol F diglycidyl ether: Similar in structure but lacks the cyclohexane-1,4-diamine core.

    Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: Contains similar functional groups but has a different core structure.

    Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate: Another compound with similar functional groups but a different core.

Uniqueness

2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine is unique due to its combination of methoxy and oxirane groups attached to a cyclohexane-1,4-diamine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C28H34N2O6

Molekulargewicht

494.6 g/mol

IUPAC-Name

(2Z,3E)-2,3-bis[[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methylidene]cyclohexane-1,4-diamine

InChI

InChI=1S/C28H34N2O6/c1-31-27-11-17(3-7-25(27)35-15-19-13-33-19)9-21-22(24(30)6-5-23(21)29)10-18-4-8-26(28(12-18)32-2)36-16-20-14-34-20/h3-4,7-12,19-20,23-24H,5-6,13-16,29-30H2,1-2H3/b21-9-,22-10+

InChI-Schlüssel

DLANTWPQGGDHMU-CHQRTDLRSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=C/2\C(CCC(\C2=C\C3=CC(=C(C=C3)OCC4CO4)OC)N)N)OCC5CO5

Kanonische SMILES

COC1=C(C=CC(=C1)C=C2C(CCC(C2=CC3=CC(=C(C=C3)OCC4CO4)OC)N)N)OCC5CO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.